molecular formula C16H13F3N8O B2821524 5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034551-12-5

5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2821524
CAS No.: 2034551-12-5
M. Wt: 390.33
InChI Key: QVFMNOBUKVRBLM-UHFFFAOYSA-N
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Description

The compound “5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their broad spectrum of biological activities . They are known to interact with a variety of enzymes and receptors in the biological system .


Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines includes a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines are diverse. For instance, the Dimroth rearrangement, which is catalyzed by acids and bases, is known to affect the course of the rearrangement in heterocyclic systems .

Mechanism of Action

The mechanism of action of triazolopyrimidines is largely dependent on their biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

Triazolopyrimidines have shown a broad spectrum of biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on exploring their potential applications in various fields of medicine, as well as optimizing their synthesis processes for large-scale production .

Properties

IUPAC Name

5,7-dimethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N8O/c1-8-6-9(2)27-15(21-8)22-12(25-27)14(28)20-7-11-23-24-13-10(16(17,18)19)4-3-5-26(11)13/h3-6H,7H2,1-2H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFMNOBUKVRBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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